N-(2-Aminophenyl)-n'-(1-oxidopyridin-4-yl)urea
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Overview
Description
N-(2-Aminophenyl)-n'-(1-oxidopyridin-4-yl)urea (NAPU) is a synthetic compound that has a wide range of applications in scientific research. NAPU is an organic compound with a chemical formula of C10H10N2O2 and a molecular weight of 194.2 g/mol. NAPU is a white crystalline solid at room temperature and is soluble in water, methanol, and ethanol. NAPU has been used in a variety of scientific research applications due to its ability to modulate the activity of enzymes, receptors, and other proteins.
Scientific Research Applications
Cyclization Methodology
A novel preparation method was developed for 2-aminopyridoimidazoles and 2-aminobenzimidazoles, utilizing the cyclization of urea substrates including (2-aminophenyl)urea in the presence of phosphorus oxychloride. This method yielded aminoimidazole products with good yields and high purity levels (Deasy et al., 2014).
Biological Activity
Urea derivatives like N-(2-Aminophenyl)-n'-(1-oxidopyridin-4-yl)urea have been studied for their biological activities. They are known to act as positive regulators of cell division and differentiation, showing cytokinin-like activity. Their structure-activity relationship studies have identified new urea cytokinins that enhance adventitious root formation (Ricci & Bertoletti, 2009).
Association and Complexation Studies
Research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been conducted. This includes studies of hydrogen bonding within complexes and the effects of electronic repulsions, supported by QTAIM calculation methods and single-crystal X-ray diffraction (Ośmiałowski et al., 2013).
Synthesis and Anticancer Activity
Research on the synthesis of urea derivatives, including N-(2-Aminophenyl)-n'-(1-oxidopyridin-4-yl)urea, has shown potential in enzyme inhibition and anticancer activity. For example, specific derivatives demonstrated in vitro anticancer activity with notable IC50 values (Mustafa et al., 2014).
properties
IUPAC Name |
1-(2-aminophenyl)-3-(1-hydroxypyridin-4-ylidene)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c13-10-3-1-2-4-11(10)15-12(17)14-9-5-7-16(18)8-6-9/h1-8,18H,13H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTVTVOFLUQGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)N=C2C=CN(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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